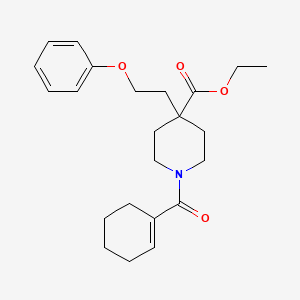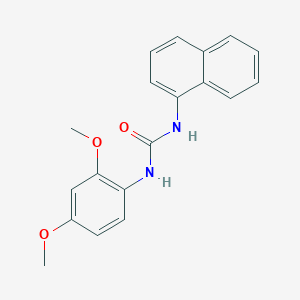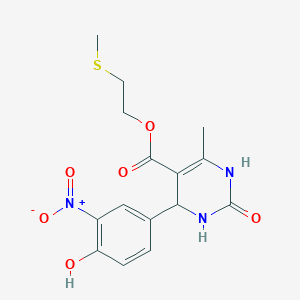![molecular formula C18H15BrClNO4 B5124128 2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate, commonly known as BOC-3-Cl-Phe-Ala-OMe, is a peptide derivative that has gained significant attention in scientific research due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of BOC-3-Cl-Phe-Ala-OMe involves its ability to inhibit the activity of enzymes through binding to their active sites. For example, it has been shown to bind to the active site of HIV-1 protease, preventing it from cleaving viral polyproteins and ultimately inhibiting viral replication.
Biochemical and Physiological Effects
BOC-3-Cl-Phe-Ala-OMe has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis. Additionally, this compound has been shown to enhance the immune response to antigens, making it a potential candidate for vaccine development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOC-3-Cl-Phe-Ala-OMe in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows for the study of the role of these enzymes in various diseases and the potential development of therapeutic agents. However, a limitation of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and effectiveness.
Orientations Futures
There are numerous future directions for the study of BOC-3-Cl-Phe-Ala-OMe. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development and vaccine development. Finally, the study of the potential side effects and toxicity of this compound is also an important direction for future research.
Méthodes De Synthèse
The synthesis of BOC-3-Cl-Phe-Ala-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 3-chloroaniline and diisopropylethylamine. The resulting intermediate is then reacted with N-Boc-Ala-O-methyl and finally deprotected with trifluoroacetic acid to obtain the desired product.
Applications De Recherche Scientifique
BOC-3-Cl-Phe-Ala-OMe has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and HIV. It has been shown to inhibit the activity of enzymes involved in these diseases, such as HIV-1 protease and matrix metalloproteinases. Additionally, this compound has been studied for its potential use in vaccine development, as it can enhance the immune response to antigens.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO4/c19-13-6-4-12(5-7-13)16(22)11-25-18(24)9-8-17(23)21-15-3-1-2-14(20)10-15/h1-7,10H,8-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQDSQACNNAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)


![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)
![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)